2-Cyano-3-(4-pyridinyl)acrylamide
Overview
Description
2-Cyano-3-(4-pyridinyl)acrylamide is an organic compound with the molecular formula C9H7N3O This compound is characterized by the presence of a cyano group (–CN) and a pyridinyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(4-pyridinyl)acrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-pyridinecarboxaldehyde with 2-cyanoacetamide in the presence of a base such as piperidine in methanol. The reaction mixture is stirred at room temperature overnight, and the product is obtained by filtration and washing with water/methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(4-pyridinyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyridinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield 3-(4-pyridinyl)propionamide.
Scientific Research Applications
2-Cyano-3-(4-pyridinyl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-pyridinyl)acrylamide involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, leading to the generation of reactive oxygen species (ROS) upon irradiation. This results in DNA cleavage and cytotoxic effects on cancer cells . The molecular targets include calf thymus DNA and bovine serum albumin, with significant binding affinities .
Comparison with Similar Compounds
2-Cyano-3-(pyrazol-4-yl)acrylamide: Similar in structure but contains a pyrazole ring instead of a pyridinyl group.
2-Cyano-3-(thiazol-2-yl)acrylamide: Contains a thiazole ring, exhibiting different biological activities.
2-Cyano-3-(4-(diphenylamino)phenyl)acrylamide: Features a diphenylamino group, used in anticancer research.
Uniqueness: Its ability to generate ROS upon irradiation distinguishes it from other similar compounds .
Properties
IUPAC Name |
(E)-2-cyano-3-pyridin-4-ylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGYMUOPZHNKD-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C(\C#N)/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252250 | |
Record name | 2-Cyano-3-(4-pyridinyl)-(E)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40029-37-6 | |
Record name | 2-Propenamide, 2-cyano-3-(4-pyridinyl)-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40029-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-3-(4-pyridinyl)-(E)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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